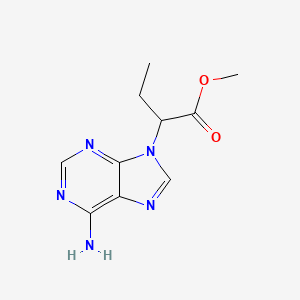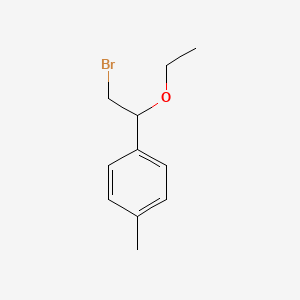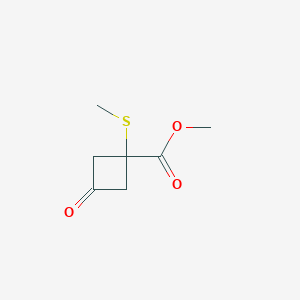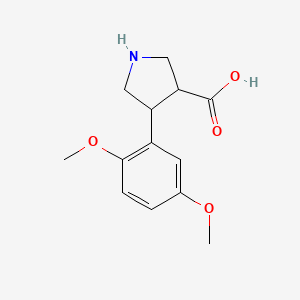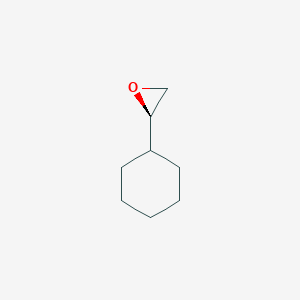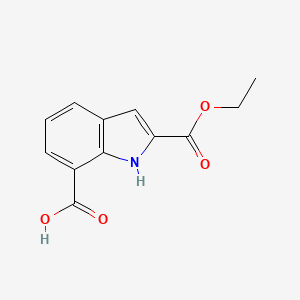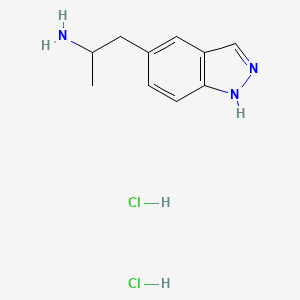
4-Methyl-1-(pyrazin-2-yl)pentane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-1-(pyrazin-2-yl)pentane-1,3-dione is an organic compound with the molecular formula C10H12N2O2 It is a heterocyclic compound containing both a pyrazine ring and a diketone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(pyrazin-2-yl)pentane-1,3-dione can be achieved through several synthetic routes. One common method involves the condensation of pyrazine-2-carboxylic acid with 4-methylpentane-1,3-dione under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the desired product.
Another approach involves the use of a metal-free homolytic aromatic alkylation protocol. This method employs radical initiators to promote the alkylation of pyrazine derivatives, leading to the formation of the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
化学反应分析
Types of Reactions
4-Methyl-1-(pyrazin-2-yl)pentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone moiety to alcohols or other reduced forms.
Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted pyrazine derivatives.
科学研究应用
4-Methyl-1-(pyrazin-2-yl)pentane-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and coordination complexes, due to its unique structural features.
Biological Studies: The compound serves as a probe in biological studies to understand its interactions with various biomolecules and its effects on cellular processes.
作用机制
The mechanism of action of 4-Methyl-1-(pyrazin-2-yl)pentane-1,3-dione involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. For example, it could inhibit kinase activity, leading to the suppression of cancer cell proliferation . The exact molecular targets and pathways depend on the specific application and the biological context.
相似化合物的比较
Similar Compounds
4-Methyl-1-(pyridin-2-yl)pentane-1,3-dione: Similar structure but with a pyridine ring instead of a pyrazine ring.
4-Methyl-1-(quinolin-2-yl)pentane-1,3-dione: Contains a quinoline ring, offering different electronic and steric properties.
4-Methyl-1-(pyrimidin-2-yl)pentane-1,3-dione: Features a pyrimidine ring, which may influence its reactivity and biological activity.
Uniqueness
4-Methyl-1-(pyrazin-2-yl)pentane-1,3-dione is unique due to the presence of the pyrazine ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable scaffold in drug design and materials science, offering opportunities for the development of novel therapeutics and advanced materials .
属性
分子式 |
C10H12N2O2 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC 名称 |
4-methyl-1-pyrazin-2-ylpentane-1,3-dione |
InChI |
InChI=1S/C10H12N2O2/c1-7(2)9(13)5-10(14)8-6-11-3-4-12-8/h3-4,6-7H,5H2,1-2H3 |
InChI 键 |
IDYXDCKJBIVYLA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=O)CC(=O)C1=NC=CN=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 3-cyclooctyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15300965.png)

![1-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)piperidine-4-carboxylic acid, Mixture of diastereomers](/img/structure/B15300981.png)

![(1R)-1-[4-(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B15301001.png)
